This compound can be sourced from chemical suppliers and is classified under the category of substituted benzoic acids. Its molecular formula is , and it has a molecular weight of 190.19 g/mol. The IUPAC name for this compound is 2-ethoxy-4-ethynylbenzoic acid, with the InChI Key being XZCYPTDUOHJJHR-UHFFFAOYSA-N.
The synthesis of 2-Ethoxy-4-ethynylbenzoic acid typically involves the following steps:
This method ensures the successful incorporation of the ethoxy group while maintaining the integrity of the ethynyl group.
The molecular structure of 2-Ethoxy-4-ethynylbenzoic acid can be represented as follows:
InChI=1S/C11H10O3/c1-3-8-5-6-9(11(12)13)10(7-8)14-4-2/h1,5-7H,4H2,2H3,(H,12,13)CCOC1=C(C=CC(=C1)C#C)C(=O)OThe structure reveals a benzoic acid core with an ethoxy group at the second position and an ethynyl group at the fourth position. This arrangement contributes to its distinct chemical properties and reactivity.
2-Ethoxy-4-ethynylbenzoic acid is capable of undergoing various chemical reactions:
These reactions highlight the versatility of 2-Ethoxy-4-ethynylbenzoic acid in synthetic organic chemistry.
The mechanism of action for 2-Ethoxy-4-ethynylbenzoic acid involves its interaction with specific molecular targets within biological systems:
Understanding these interactions is crucial for exploring its potential therapeutic applications.
The physical properties of 2-Ethoxy-4-ethynylbenzoic acid include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include its reactivity towards oxidation, reduction, and substitution reactions as previously discussed.
2-Ethoxy-4-ethynylbenzoic acid has several notable applications:
These applications underscore the significance of this compound in both academic research and industrial settings, highlighting its versatility as a chemical building block.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2